molecular formula C14H15NO3 B6344457 N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide CAS No. 125542-35-0

N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide

Cat. No. B6344457
CAS RN: 125542-35-0
M. Wt: 245.27 g/mol
InChI Key: RZCRNJWKSQLYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, commonly referred to as NMP, is an important chemical compound that has a wide range of applications in scientific research and laboratory experiments. NMP is a derivative of naphthalene and is a colorless, odorless, crystalline solid. It is soluble in polar solvents such as water, alcohols, and ethers and is insoluble in non-polar solvents. NMP has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and biochemistry.

Scientific Research Applications

Antibacterial Activity

N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide: and its derivatives have been synthesized and evaluated for their potential antibacterial activity . These compounds have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of these compounds was determined using the microdilution technique, indicating their effectiveness in inhibiting bacterial growth.

Anti-Inflammatory Properties

As a derivative of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound exhibits significant anti-inflammatory properties . It is thought to work by inhibiting cyclooxygenase (COX), which reduces the concentration of prostaglandins in tissues, thereby alleviating inflammation.

Gastrointestinal Toxicity Reduction

The modification of naproxen to create N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide aims to mask the free carboxylic group present in the parent compound . This alteration is intended to decrease or abolish the gastrointestinal toxicity commonly associated with NSAIDs, offering a more tolerable treatment option for patients.

Anti-Cancer Potential

Amide prodrugs and derivatives of naproxen, including N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide , have shown significant anti-inflammatory activity and have been found to exhibit promising inhibitory effects against various cancer cell lines . This includes potential activity against colon cancer cells, making it a compound of interest in oncological research.

Histone Deacetylase Inhibition

A hydroxamic acid derivative of naproxen has demonstrated potent histone deacetylase inhibition . This activity is crucial as it plays a role in regulating gene expression and has implications in the treatment of certain cancers and other diseases.

Antiviral Activity

There is an expectation that naproxen derivatives, including N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide , could serve as lead compounds for the development of antiviral agents . This is particularly relevant for viruses such as influenza A, where new therapeutic options are continually being sought.

properties

IUPAC Name

N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(14(16)15-17)10-3-4-12-8-13(18-2)6-5-11(12)7-10/h3-9,17H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCRNJWKSQLYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.